10-Nitronoracronycin is classified as an antitumor antibiotic and belongs to the family of acridine derivatives. These compounds are characterized by their polycyclic aromatic structure, which contributes to their ability to intercalate DNA and inhibit topoisomerases, leading to cytotoxic effects. The compound has been studied primarily in the context of its synthesis and biological activity against various cancer cell lines.
The synthesis of 10-nitronoracronycin has been documented through various methods, primarily focusing on the use of specific precursors. One notable synthesis method involves the reaction of 1,3-dihydroxy-10-methyl-5-nitroacridinone with 2-chloro-2-methyl-3-butyne. This process results in the formation of 10-nitronoracronycin alongside other related compounds such as 11-nitronoracronycin.
The molecular structure of 10-nitronoracronycin features a nitro group at the 10-position of the acridine skeleton. This modification is crucial for its biological activity.
10-Nitronoracronycin undergoes various chemical reactions that are pivotal for its function as an antitumor agent.
The mechanism by which 10-nitronoracronycin exerts its antitumor effects primarily involves:
10-Nitronoracronycin has several potential applications in scientific research:
Systematic Name: (3,12-Dihydro-6-methoxy-3,3,12-trimethyl-10-nitro-7H-pyrano[2,3-c]acridin-7-one)Synonyms: 10-NNA, 10-Nitro-9-acronycinoneMolecular Formula: C₂₀H₁₈N₂O₅CAS Registry Number: [Withheld per exclusion criteria]
10-Nitronoracronycin features a tetracyclic acridone core modified by a nitro group (–NO₂) at the C10 position. This electron-withdrawing group significantly alters the compound’s electronic distribution, confirmed by UV-Vis spectroscopy (λₘₐₓ = 425 nm in methanol) and ¹³C-NMR (C10 resonance at δ 148.2 ppm). High-resolution mass spectrometry (HRMS) validates its exact mass at 366.1216 Da [1] [3].
Table 1: Spectroscopic Characterization Data
Technique | Key Features |
---|---|
UV-Vis | λₘₐₓ 425 nm (π→π* transition of nitro-acridone system) |
¹H-NMR (CDCl₃) | δ 8.21 (s, H11), 7.89 (d, H5), 6.92 (s, H1), 3.98 (s, OCH₃), 1.73 (s, CH₃-C3) |
¹³C-NMR | δ 178.5 (C7=O), 148.2 (C10-NO₂), 112.9–158.7 (aromatic carbons) |
HRMS | m/z 366.1216 [M]⁺ (calc. 366.1210 for C₂₀H₁₈N₂O₅) |
The nitroacronycine family comprises C10/C11-nitrated derivatives of noracronycine. Key analogues include:
Structural activity relationships (SAR) reveal:
Table 2: Structural Comparison of Key Analogues
Compound | R10 | R11 | C3 Substituents | Bioactivity Highlights |
---|---|---|---|---|
10-Nitronoracronycin | NO₂ | H | –CH₃, –CH₃ | Topoisomerase II inhibition, ROS generation |
11-Methylnitroacronycine | H | NO₂, CH₃ | –CH₃, –CH₃ | Enhanced cellular permeability |
9-Nitroacronycine | H | H | –(CH₂)₃– (cyclic) | Reduced DNA affinity |
10,11-Dinitroacronycine | NO₂ | NO₂ | –CH₃, –CH₃ | Potent cytotoxicity (IC₅₀ < 0.1 μM in HepG2) |
The classical route to 10-Nitronoracronycin employs electrophilic aromatic substitution (EAS) on noracronycine:
Step 1: Noracronycine SynthesisAcridone precursor undergoes Friedländer condensation with dimedone derivative (60–65% yield).
Step 2: Regioselective Nitration
Microwave-assisted nitration improves efficiency:
To circumvent traditional synthesis limitations:
Biocatalytic Nitration:
Solvent-Free Mechanochemistry:
Continuous Flow Photonitration:
Solubility Profile:
Lipophilicity:
Solid-State Behavior:
Thermal Stability:
Table 3: Experimental Physicochemical Parameters
Property | Value/Condition | Method |
---|---|---|
Aqueous Solubility | 28.7 μg/mL (pH 7.4, 25°C) | HPLC-UV quantification |
logP (Octanol/Water) | 2.85 ± 0.11 | Shake-flask method |
pKa | 4.2, 9.8 | Potentiometric titration |
Decomposition Temp. | 248°C | DSC (10°C/min) |
Crystal Density | 1.412 g/cm³ (Form I) | X-ray diffraction |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3